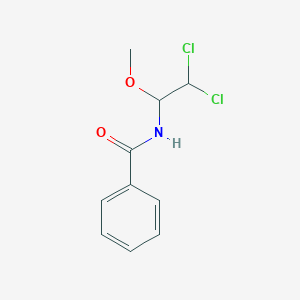

N-(2,2-dichloro-1-methoxyethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-dichloro-1-methoxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-10(8(11)12)13-9(14)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGOULNTYPFWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(Cl)Cl)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Benzamide Chemical Scaffolds in Modern Organic Chemistry

The benzamide (B126) scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the field of medicinal chemistry and organic synthesis. ontosight.airesearchgate.net These structures are not only prevalent in a wide array of pharmaceuticals but also serve as versatile intermediates for the synthesis of more complex molecules. researchgate.net The stability of the amide bond, coupled with the diverse functionalities that can be introduced onto the benzene ring, makes benzamide derivatives a fertile ground for discovering new bioactive compounds. researchgate.net Their utility spans a vast range of therapeutic areas, underscoring their importance in drug discovery and development. ontosight.ai

The versatility of the benzamide framework allows for systematic structural modifications to fine-tune the pharmacological and physicochemical properties of the resulting molecules. Researchers can manipulate the substitution pattern on the aromatic ring and the substituents on the amide nitrogen to optimize potency, selectivity, and pharmacokinetic profiles. This modularity has led to the development of a multitude of benzamide-containing drugs with activities ranging from antipsychotic and antiemetic to anticancer and antiviral agents.

Significance of Dichloro Methoxyethyl Functionalization Within Benzamide Derivatives

The methoxy (B1213986) group (-OCH3) on the same ethyl side chain adds a polar ether linkage and can influence the molecule's solubility and hydrogen bonding capabilities. The interplay between the dichloro and methoxy functionalities creates a unique chemical environment that can lead to novel biological activities or enhanced properties compared to simpler benzamide (B126) derivatives. While specific research on the biological activity of N-(2,2-dichloro-1-methoxyethyl)benzamide is not extensively documented, the functional groups present suggest potential for further investigation in various therapeutic areas.

Current Research Landscape and Unexplored Avenues in N 2,2 Dichloro 1 Methoxyethyl Benzamide Chemistry

Chemo- and Regioselective Synthesis Strategies for Benzamide Formation

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation with high selectivity. diva-portal.org The synthesis of this compound and its derivatives can leverage both classical and contemporary amidation techniques.

Direct amidation involves the coupling of a carboxylic acid or its activated derivative with an amine. The most traditional route is the Schotten-Baumann reaction, which utilizes an acyl halide, such as benzoyl chloride, and an amine, in this case, 2,2-dichloro-1-methoxyethanamine, typically in the presence of a base to neutralize the HCl byproduct. masterorganicchemistry.com This method is robust and widely applicable, often proceeding with high yields under mild conditions. hud.ac.uk

More contemporary approaches circumvent the need for acyl halides by using coupling reagents to directly link a carboxylic acid (e.g., benzoic acid) with an amine. masterorganicchemistry.comresearchgate.net These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. This process is advantageous as it often occurs under neutral and mild conditions, which is particularly useful for sensitive substrates. masterorganicchemistry.com A variety of coupling agents have been developed, each with specific applications and mechanisms of action.

| Coupling Reagent Class | Examples | General Characteristics |

|---|---|---|

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Mild conditions, widely used in peptide synthesis, byproduct removal can be an issue (e.g., DCU from DCC). masterorganicchemistry.com |

| Uronium/Guanidinium Salts | HATU, HBTU, HCTU, TBTU | High reactivity, fast reaction times, low rates of epimerization for chiral substrates. researchgate.net |

| Phosphonium (B103445) Salts | BOP, PyBOP | Highly efficient, but byproducts can be carcinogenic (e.g., HMPA). nih.gov |

| Imidazolium-based | CDI (N,N'-Carbonyldiimidazole) | Forms a highly reactive acylimidazolide intermediate; byproducts are gaseous (CO2) and water-soluble. |

This strategy is particularly valuable when creating libraries of related compounds where either the benzoyl moiety or the side chain is varied. For example, substituted benzoic acids can be prepared through a multitude of known aromatic functionalization reactions. The amine fragment can be synthesized and resolved if chirality is required. The final coupling step can then be achieved using the direct amidation methods described previously or through powerful catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination, which is indispensable for forming C-N bonds between aryl halides and amines. acs.orgacs.orgnih.gov

Functional Group Interconversions and Transformations within the Molecular Framework

An alternative to building the molecule through amide bond formation is to construct a simpler benzamide precursor and then introduce the required functional groups—specifically the dichloro and methoxy (B1213986) moieties—at a later stage.

Introducing the two chlorine atoms onto the ethyl side chain can be achieved through various halogenation procedures. A plausible synthetic route would start with a precursor like N-(1-methoxyethyl)benzamide. The α-carbon to the amide nitrogen is activated towards radical or electrophilic substitution.

Potential methods for this transformation include:

Radical Chlorination : Using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under UV irradiation or with a radical initiator can introduce chlorine atoms. Controlling the regioselectivity and degree of chlorination can be challenging and may require careful optimization of reaction conditions.

Electrophilic Chlorination : While less common for C(sp³)–H bonds of this type, highly reactive electrophilic chlorinating agents might be employed, potentially with catalytic activation. mdpi.com Recently developed N-X anomeric amides have shown promise as powerful halogenating agents capable of functionalizing otherwise unreactive compounds under mild conditions. nih.govresearchgate.netchemrxiv.org

The methoxy group can be introduced by forming an ether linkage. A common and effective strategy is the Williamson ether synthesis. This approach would likely start from the precursor N-(2,2-dichloro-1-hydroxyethyl)benzamide, which itself can be synthesized from the reaction of benzamide with chloral (B1216628) (trichloroacetaldehyde). researchgate.net

The Williamson ether synthesis involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Typical Reagents for Williamson Ether Synthesis:

Base : Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or other strong, non-nucleophilic bases.

Methylating Agent : Methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), or methyl triflate (MeOTf).

Solvent : Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

This reaction is generally high-yielding and provides a reliable method for installing the required methoxy group onto the molecular scaffold.

Catalytic Approaches in Benzamide Synthesis and Derivatization

Catalysis offers pathways to synthesize and modify benzamides with greater efficiency, atom economy, and milder reaction conditions. utexas.edu Transition-metal catalysis, in particular, has revolutionized C-N bond formation. acs.org

For the synthesis of the core benzamide structure, several catalytic methods are applicable:

Direct Catalytic Amidation : This avoids the use of stoichiometric coupling reagents. Catalysts based on boron, titanium, zirconium, or hafnium can directly mediate the condensation of carboxylic acids and amines, releasing water as the only byproduct. diva-portal.orgresearchgate.net

Transition-Metal Cross-Coupling : As mentioned in the context of convergent synthesis, palladium- or copper-catalyzed reactions like the Buchwald-Hartwig amination are highly effective for coupling aryl halides or triflates with amines to form complex benzamides. utexas.edunih.gov

The table below summarizes various catalytic systems that can be applied to the synthesis of benzamide architectures.

| Catalytic Reaction | Catalyst/System | Reactants | Key Advantages |

|---|---|---|---|

| Direct Amidation | Boric Acid youtube.com, Ti(IV), Zr(IV), Hf(IV) complexes diva-portal.org | Carboxylic Acid + Amine | High atom economy (water is the only byproduct), avoids wasteful coupling agents. |

| Buchwald-Hartwig Amination | Palladium complexes with phosphine (B1218219) ligands (e.g., DavePhos) nih.govacs.org | Aryl Halide/Triflate + Amine | Excellent functional group tolerance, broad substrate scope for complex architectures. acs.org |

| Copper-Catalyzed Amination | Copper(II) acetate (B1210297) acs.org | Aryl Boronic Acid + Amine | Alternative to palladium-based systems, useful for specific substrate combinations. nih.gov |

| Photocatalysis | Eosin Y, Methylene blue, fac-Ir(ppy)₃ rsc.org | Functionalized Benzamides | Enables novel transformations (e.g., C-H amination, cyclizations) under mild, visible-light conditions. rsc.org |

These catalytic methods provide a versatile toolbox for both the primary construction of the this compound scaffold and the synthesis of more complex, functionally diverse derivatives.

Metal-Catalyzed Amidation and C-H Functionalization

The formation of the amide bond and the subsequent modification of the benzamide scaffold can be achieved with high precision using transition metal catalysis. These methods often provide alternatives to classical approaches, which may require harsh conditions or pre-functionalized starting materials.

Direct C-H functionalization is a particularly powerful strategy that installs new functional groups by transforming ubiquitous C-H bonds, enhancing atom and step economy. acs.orgrsc.org In the context of benzamide synthesis, transition metal catalysts, including those based on copper, rhodium, and ruthenium, can facilitate the amidation of C-H bonds, directly forming the core structure. rsc.orgresearchgate.net For instance, the catalytic transformation of a C-H bond on a hydrocarbon substrate can be coupled with an amide source to directly install the benzamide moiety. This avoids the need for pre-installed reactive groups like halides, reducing the formation of stoichiometric byproducts. acs.org

Once the benzamide scaffold is in place, the amide group itself can act as a "directing group" to guide a metal catalyst to specific C-H bonds, typically those at the ortho position of the benzene (B151609) ring. researchgate.net This regioselectivity is a cornerstone of modern synthetic chemistry. researchgate.net Various transition metals have been employed for this purpose, enabling the introduction of a wide range of substituents.

Table 1: Examples of Metal-Catalyzed C-H Functionalization Directed by Amide Groups

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper (Cu) | C-H Amination/Annulation | Effective for synthesizing N-containing heterocycles from amidines, which are structurally related to amides. Often uses an oxidant like O₂. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Rhodium (Rh) | C-H Arylation/Olefination | Highly efficient for forming C-C bonds at the ortho position of benzamides. researchgate.net | researchgate.net |

| Ruthenium (Ru) | C-H Amidation | Demonstrates high selectivity by exploiting cyclic amides as weak directing groups, allowing reactions under mild conditions (e.g., 40 °C in air). rsc.org | rsc.org |

| Cobalt (Co) | C-H Functionalization | A more earth-abundant and cost-effective alternative to noble metals, used in reactions with unsaturated starting materials like alkynes. digitellinc.com | digitellinc.com |

These catalytic systems allow for the late-stage functionalization of benzamide-containing molecules, providing a streamlined route to derivatives that would be difficult to access through other means.

Directed Metalation Group (DMG) Strategies for Benzamide-Containing Molecules

Directed ortho Metalation (DoM) is a robust and widely used strategy for the regioselective functionalization of aromatic rings. baranlab.org The strategy relies on a Directed Metalation Group (DMG), which is a functional group on the aromatic ring that can coordinate to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi). baranlab.orguwindsor.ca This coordination brings the strong base into proximity with the ortho-proton, facilitating its removal (deprotonation) to form a lithiated intermediate. This intermediate is a potent nucleophile that can react with a variety of electrophiles to yield a 1,2-disubstituted aromatic product. nih.gov

The tertiary amide group (-CONR₂) is considered one of the most powerful DMGs. uwindsor.caresearchgate.net The Lewis basic oxygen atom of the carbonyl coordinates the lithium cation, positioning the alkyl base to selectively abstract a proton from the nearby ortho position. baranlab.org This complex-induced proximity effect (CIPE) is the key to the reaction's high regioselectivity. baranlab.org

The general process can be summarized as:

Coordination: The DMG (benzamide) coordinates to the organolithium reagent.

Deprotonation: The organolithium base removes a proton from the ortho position.

Electrophilic Quench: The resulting ortho-lithiated species reacts with an added electrophile (E+).

Table 2: Common Electrophiles Used in DoM of Benzamides

| Electrophile | Functional Group Introduced | Example Product Type |

|---|---|---|

| D₂O | -D (Deuterium) | Isotopically labeled benzamide |

| I₂ | -I (Iodo) | ortho-Iodobenzamide |

| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) | ortho-Silylbenzamide |

| CO₂ | -COOH (Carboxylic acid) | Phthalamidic acid derivative |

| Aldehydes/Ketones (R₂C=O) | -C(OH)R₂ (Hydroxyalkyl) | ortho-(Hydroxyalkyl)benzamide |

| DMF (N,N-Dimethylformamide) | -CHO (Formyl) | ortho-Formylbenzamide |

Competition experiments have established a hierarchy of directing group ability, and amides consistently rank among the most effective, often outcompeting other groups like methoxy ethers or even carbamates in certain contexts. uwindsor.caresearchgate.net This makes DoM a highly predictable and reliable method for constructing polysubstituted benzamide derivatives.

Principles of Sustainable Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of amides, a cornerstone reaction in the pharmaceutical and chemical industries, has been a major focus for sustainable improvements, as traditional methods often rely on stoichiometric coupling reagents that generate significant waste. rsc.orgscispace.com

Applying these principles to the synthesis of a molecule like this compound involves scrutinizing each step of the synthetic route.

Key green chemistry considerations include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com Catalytic methods are inherently superior to the use of stoichiometric activators (e.g., carbodiimides, phosphonium salts) in this regard, as the activator is often converted into a high-molecular-weight byproduct. scispace.com

Use of Safer Solvents: Many traditional amide syntheses employ dipolar aprotic solvents like DMF or chlorinated solvents, which have environmental and health concerns. scispace.com A greener approach involves using safer alternatives like cyclopentyl methyl ether or even performing reactions under solvent-free conditions, such as through mechanochemistry (grinding). nih.govnumberanalytics.com

Catalysis: As discussed in section 2.3.1, metal-catalyzed and enzyme-catalyzed (biocatalysis) reactions are preferred over stoichiometric reagents. rsc.org Biocatalysis, for example, using enzymes like Candida antarctica lipase (B570770) B (CALB), can facilitate direct amide formation from carboxylic acids and amines under mild conditions, often in green solvents and without the need for additives or intensive purification. nih.gov

Waste Prevention: The best way to handle waste is to not create it in the first place. This principle encompasses high-yield reactions, the use of recyclable catalysts, and minimizing the number of synthetic steps (e.g., by avoiding protecting groups). rsc.orgnumberanalytics.com

Table 3: Application of Green Chemistry Principles to Amide Synthesis

| Green Chemistry Principle | Traditional Approach (Less Green) | Sustainable Alternative | Relevance to Target Synthesis |

|---|---|---|---|

| 1. Prevention | Use of stoichiometric coupling reagents (e.g., DCC, HATU) generating significant waste. scispace.com | Direct catalytic amidation or biocatalysis. rsc.orgscispace.com | Avoids byproducts from coupling agents in the formation of the benzamide bond. |

| 2. Atom Economy | Poor atom economy due to stoichiometric activators. numberanalytics.com | Condensation reactions where water is the only byproduct. | Maximizes the efficiency of converting starting materials (e.g., benzoic acid) into the final product. |

| 5. Safer Solvents & Auxiliaries | Use of DMF, NMP, or chlorinated solvents. scispace.com | Use of greener solvents (e.g., CPME, 2-MeTHF) or solvent-free conditions. nih.gov | Reduces environmental impact and improves process safety. |

| 9. Catalysis | Stoichiometric activation. | Transition metal catalysis, organocatalysis, or biocatalysis. nih.gov | Enables reactions with lower energy input and higher efficiency, with catalyst being recyclable in some cases. numberanalytics.com |

While a specific green synthesis for this compound is not detailed in the literature, these principles provide a clear framework for developing a more sustainable manufacturing process.

Stereochemical Control and Diastereoselectivity in Synthetic Pathways

The structure of this compound contains a stereocenter at the C1 position of the ethyl group (the carbon atom bonded to the nitrogen, methoxy, hydrogen, and dichloromethyl groups). Consequently, the molecule can exist as a pair of enantiomers. The synthesis of this compound must therefore address the challenge of stereochemical control. When a new stereocenter is formed in a molecule that already contains one or more stereocenters, the resulting stereoisomers are diastereomers. The selective formation of one diastereomer over another is known as diastereoselectivity. numberanalytics.com

A plausible synthetic pathway to this molecule involves the reaction of benzamide with 2,2-dichloroacetaldehyde, which would likely form an N-acyliminium ion intermediate or a related N-(2,2-dichloro-1-hydroxyethyl)benzamide adduct. Subsequent reaction with methanol (B129727) or a methoxide (B1231860) source would install the methoxy group.

Controlling the stereochemical outcome of the nucleophilic addition to the carbon-nitrogen double bond (or substitution at the carbon bearing the hydroxyl group) is crucial. Several strategies can be employed to achieve diastereoselectivity:

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. This process creates a diastereomeric transition state, and the energy difference between these states dictates the product ratio. numberanalytics.com

Catalytic Diastereoselective Reactions: Chiral catalysts (metal-based or organocatalysts) can create a chiral environment around the reacting molecules, favoring the formation of one diastereomer over the other.

Substrate Control: If other stereocenters are present in the starting materials, they can influence the stereochemical outcome at the newly forming center. This is particularly relevant in more complex derivatives. For example, in the synthesis of certain 1,2-amino alcohols, the stereochemistry of a nearby hydroxyl group can direct the outcome of a C-H amination reaction through stereoelectronic effects. nih.gov

The stereochemical stability of the final product and intermediates is also a key consideration. For some molecules containing amide groups, rotation around certain bonds can be restricted, leading to the existence of stable atropisomers (stereoisomers resulting from hindered rotation). nih.gov While less likely for the flexible side chain of this compound, it is a critical factor in the design of more complex benzamide-containing molecules.

Table 4: Strategies for Stereochemical Control

| Strategy | Principle | Application Example |

|---|---|---|

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate, creating diastereomeric transition states of different energies. numberanalytics.com | An Evans auxiliary attached to the benzoyl group to direct nucleophilic addition. |

| Chiral Catalyst | A catalyst creates a chiral pocket or coordination sphere that favors one reaction pathway. | Asymmetric hydrogenation of an enamide precursor using a chiral rhodium or ruthenium catalyst. |

| Substrate-Directed Control | An existing stereocenter in the substrate directs the approach of the reagent. nih.gov | A stereocenter elsewhere in the molecule sterically hinders one face of the reactive site. |

By carefully selecting the synthetic strategy and reaction conditions, it is possible to control the stereochemistry and produce this compound as a single enantiomer or a specific diastereomer, which is often essential for its intended application.

Fundamental Reaction Pathways of the Benzamide Moiety

The benzamide portion of the molecule, consisting of a benzene ring attached to an amide group, is a common structural motif in organic chemistry. Its reactivity is well-characterized, particularly with respect to hydrolytic stability and the dynamics of amide bond formation and cleavage.

Amides are generally resistant to hydrolysis in neutral water, but the process can be accelerated under acidic or basic conditions. byjus.comucalgary.cakhanacademy.orgaskfilo.comlibretexts.org The stability of the amide bond is a key factor in the persistence of many organic molecules. uregina.ca

Under acidic conditions, the hydrolysis of benzamide is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. ucalgary.caaskfilo.comyoutube.com This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. askfilo.comyoutube.com Subsequent proton transfers facilitate the departure of the amine as a good leaving group (in the form of an ammonium (B1175870) ion), ultimately yielding benzoic acid. ucalgary.cayoutube.com The reaction is generally considered irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com In strongly acidic media, the mechanism can become more complex, with evidence suggesting the involvement of multiple water molecules in the rate-determining step or even a shift in the mechanism at very high acid concentrations. semanticscholar.orgcdnsciencepub.comcdnsciencepub.com

In basic media, the hydrolysis of benzamide proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. byjus.comchemistrysteps.comlibretexts.org The expulsion of the amide anion, a poor leaving group, is the rate-limiting step. chemistrysteps.com This step is typically driven to completion by the deprotonation of the newly formed carboxylic acid by the strongly basic amide anion. chemistrysteps.comlibretexts.org

The general mechanisms for acid- and base-catalyzed hydrolysis of a generic benzamide are depicted below:

Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water.

Proton transfer.

Elimination of the amine leaving group.

Deprotonation to form the carboxylic acid.

Base-Catalyzed Hydrolysis:

Nucleophilic attack by hydroxide ion.

Formation of a tetrahedral intermediate.

Elimination of the amide anion.

Acid-base reaction between the carboxylic acid and the amide anion.

The kinetics of amide bond cleavage are highly dependent on pH and temperature. nih.govrsc.orguregina.ca The rates of both acid- and base-catalyzed hydrolysis increase with temperature. acs.org Studies on the hydrolysis of various amides and peptides have provided insights into the factors influencing these rates. For instance, the cleavage of unactivated amides can be significantly faster with the hydroperoxide anion (HO₂⁻) compared to the hydroxide ion (OH⁻). acs.orgresearchgate.net

Non-enzymatic peptide bond cleavage studies have shown that the mechanism can vary with pH, with direct hydrolysis (scission) dominating at high pH and intramolecular aminolysis ("backbiting") becoming significant at neutral pH. nih.gov At acidic pH, both mechanisms can be important. nih.gov While these studies are on peptides, the fundamental principles of amide bond cleavage are applicable.

Below is a table summarizing the general conditions and kinetic observations for amide hydrolysis.

| Condition | Catalyst | General Mechanism | Key Kinetic Features |

| Acidic | H₃O⁺ | A-2 type, involving protonation followed by nucleophilic attack of water. ucalgary.cacdnsciencepub.com | Rate is dependent on both amide and acid concentration. ucalgary.ca In strong acids, the mechanism can change. semanticscholar.orgcdnsciencepub.com |

| Basic | OH⁻ | B-2 type, involving direct nucleophilic attack by hydroxide. chemistrysteps.comlibretexts.org | Rate is dependent on both amide and base concentration. acs.orgacs.org The departure of the amide anion is often rate-limiting. chemistrysteps.com |

Reactivity Profiles of the Dichloro-1-methoxyethyl Substituent

The dichloro-1-methoxyethyl group introduces additional reactive sites to the molecule. The presence of two chlorine atoms on one carbon and an ether linkage presents unique opportunities for various chemical transformations.

The carbon atom bearing two chlorine atoms is electron-deficient due to the inductive effect of the halogens. This makes it a potential site for nucleophilic attack. ncert.nic.inwikipedia.orgmasterorganicchemistry.comlibretexts.org However, the reactivity of gem-dihalides towards nucleophilic substitution can be complex. While monochloromethane is a reactive electrophile, dichloromethane (B109758) is significantly less reactive, a phenomenon attributed to electronic effects such as the anomeric effect, where lone pairs on one chlorine atom can interact with the antibonding orbital of the adjacent C-Cl bond, stabilizing the molecule and raising the energy of the LUMO. stackexchange.com

Despite this reduced reactivity, nucleophilic substitution at a dichlorinated carbon can occur under appropriate conditions. The presence of the adjacent methoxy group and the benzamide nitrogen could influence the reactivity of this center. For instance, the oxygen of the methoxy group could potentially stabilize a developing positive charge on the adjacent carbon through resonance, which might favor an Sₙ1-type mechanism if a carbocation were to form. However, the strong electron-withdrawing nature of the two chlorine atoms would destabilize a carbocation at that position. Therefore, an Sₙ2-type mechanism is more likely, though it would be sterically hindered.

The reactivity of α-chloroethers is known, and they can participate in reactions such as the Wittig reaction. chegg.comchegg.com The inductive effect of the carbonyl group in α-haloketones enhances the polarity of the carbon-halogen bond, increasing its reactivity towards nucleophiles. nih.gov A similar electronic effect might be at play in this compound, where the electron-withdrawing benzamide group could influence the dichlorinated carbon.

The methoxy group represents an ether linkage, which is generally stable but can be cleaved under strongly acidic conditions. masterorganicchemistry.comlibretexts.orgyoutube.comwikipedia.orgmasterorganicchemistry.com The mechanism of ether cleavage typically involves the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com This is followed by a nucleophilic attack by a halide ion (from acids like HBr or HI) on one of the adjacent carbon atoms. libretexts.orgwikipedia.org

The pathway of the nucleophilic attack (Sₙ1 or Sₙ2) depends on the nature of the alkyl groups attached to the ether oxygen. libretexts.orgyoutube.comwikipedia.org

Sₙ2 Pathway: If one of the alkyl groups is methyl or primary, the halide ion will attack the less sterically hindered carbon. libretexts.orgmasterorganicchemistry.com

Sₙ1 Pathway: If one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the reaction will proceed through an Sₙ1 mechanism. libretexts.orgyoutube.com

In the case of this compound, the carbon attached to the methoxy group is also bonded to the nitrogen of the benzamide and the dichloromethyl group. Cleavage of the methyl-oxygen bond would proceed via an Sₙ2 mechanism, with a nucleophile attacking the methyl group. Cleavage of the other C-O bond is more complex. Formation of a carbocation on the carbon adjacent to the nitrogen and the dichloromethyl group would be influenced by the opposing electronic effects of these groups.

| Reagent | Conditions | Likely Products of Ether Cleavage | Mechanism |

| HBr or HI | Strong acid, heat | N-(2,2-dichloro-1-hydroxyethyl)benzamide and Methyl Halide | Sₙ2 attack on the methyl group. libretexts.orgmasterorganicchemistry.com |

| BBr₃ | Lewis acid | N-(2,2-dichloro-1-hydroxyethyl)benzamide and Methyl Bromide | Lewis acid-assisted cleavage. |

Intramolecular Rearrangements and Cyclization Mechanisms Involving Benzamide Derivatives

The structure of this compound contains functionalities that could participate in intramolecular reactions, particularly cyclizations. A key potential reactive intermediate is an N-acyliminium ion. arkat-usa.orgacs.orgrsc.orgresearchgate.netarkat-usa.orgresearchgate.net

N-acyliminium ions are highly electrophilic species that can be generated from α-alkoxy amides under acidic conditions. arkat-usa.orgresearchgate.net In the case of this compound, loss of the methoxy group as methanol under acidic conditions could generate a highly reactive N-acyliminium ion.

Once formed, this N-acyliminium ion can undergo intramolecular cyclization if a suitable nucleophile is present within the molecule. In this specific molecule, the benzoyl group's aromatic ring can act as a π-nucleophile. arkat-usa.orgacs.org Such cationic π-cyclizations are powerful methods for constructing new heterocyclic ring systems. arkat-usa.orgarkat-usa.org The electrophilic N-acyliminium ion could attack the electron-rich benzene ring, leading to the formation of a new ring fused to the benzamide structure. The regioselectivity of this electrophilic aromatic substitution would be directed by the amide group, which is typically ortho- and para-directing, although the ortho position is sterically hindered.

The general scheme for the formation of an N-acyliminium ion from an α-methoxy amide and its subsequent intramolecular cyclization is as follows:

Protonation of the ether oxygen.

Elimination of methanol to form the N-acyliminium ion.

Intramolecular electrophilic attack of the N-acyliminium ion on the aromatic ring.

Deprotonation to restore aromaticity and yield the cyclized product.

Such cyclization reactions are pivotal in the synthesis of various alkaloids and other complex nitrogen-containing heterocycles. arkat-usa.orgarkat-usa.org The feasibility of this pathway for this compound would depend on the reaction conditions and the relative rates of competing reactions, such as intermolecular reactions with solvent or other nucleophiles.

Influence of Solvent Effects and Reaction Conditions on Mechanistic Pathways

The reactivity of this compound is expected to be dictated by the interplay of its functional groups: the benzamide moiety, the methoxy group, and the two chlorine atoms on the adjacent carbon. Mechanistic pathways such as nucleophilic substitution (S_N1 or S_N2) at the carbon bearing the methoxy and dichloroethyl groups, or elimination reactions (E1 or E2) to form an enamide, are plausible. The preference for one pathway over another would theoretically be highly dependent on the solvent and reaction conditions.

Theoretical Influence of Solvents:

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents would be capable of solvating both the leaving group (e.g., chloride or methoxide ions) and any potential carbocation intermediates. A polar protic solvent could favor an S_N1 or E1 mechanism by stabilizing the formation of a carbocation intermediate through hydrogen bonding and dipole-dipole interactions.

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents possess dipole moments that can solvate charged species, but they lack the ability to donate hydrogen bonds. In such solvents, S_N2 reactions are often favored as they can stabilize the transition state of a bimolecular reaction. For elimination reactions, a strong, sterically hindered base in a polar aprotic solvent would likely promote an E2 mechanism.

Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are generally slower for reactions involving charged intermediates or transition states. Such solvents would disfavor S_N1 and E1 pathways.

Theoretical Influence of Reaction Conditions:

Temperature: An increase in temperature generally increases the rate of all reactions. However, elimination reactions are often favored over substitution reactions at higher temperatures due to their higher activation energy and greater increase in entropy.

Nature of the Base/Nucleophile: The strength and steric bulk of a base or nucleophile are critical. A strong, non-bulky nucleophile would likely favor an S_N2 reaction. Conversely, a strong, sterically hindered base would favor an E2 elimination. Weak nucleophiles or bases would favor S_N1 and E1 mechanisms, particularly with heating.

Catalysts: The presence of Lewis acids could facilitate the departure of a leaving group by coordinating to it, thereby promoting S_N1 or E1 pathways. Acidic or basic catalysts could also influence the protonation state of the amide group, potentially altering the electronic nature of the molecule and its reactivity.

Without specific experimental data for this compound, the above points remain a theoretical discussion based on established principles of organic reaction mechanisms. No data tables with specific rate constants, product ratios under varying conditions, or detailed computational studies for this compound were found in the public domain. Further empirical research is required to elucidate the precise mechanistic behavior of this compound under various solvent and reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For N-(2,2-dichloro-1-methoxyethyl)benzamide, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for studying its conformational dynamics.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzoyl group, the methoxy (B1213986) protons, and the protons of the ethyl chain. The aromatic protons would likely appear in the range of 7.4-8.0 ppm. The methoxy group (OCH₃) would present as a singlet, expected around 3.4-3.8 ppm. The two protons on the ethyl backbone (-CH-CH-) would be diastereotopic due to the chiral center at the C1 position, leading to potentially complex splitting patterns. The proton attached to the same carbon as the methoxy group (C1) would be coupled to the proton on the dichlorinated carbon (C2).

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on all unique carbon environments. Key expected signals include the carbonyl carbon of the amide at approximately 165-170 ppm. The aromatic carbons would resonate in the 127-135 ppm region. The carbon of the methoxy group is expected around 55-60 ppm. The C1 and C2 carbons of the ethyl chain would be found further upfield, with the dichlorinated carbon (C2) being significantly deshielded.

A study on related N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivatives showed ¹³C signals for the C=O group around 164.1 ppm and aromatic carbons in the range of 121.9-140.6 ppm, which supports the predicted ranges for the title compound. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 165-170 |

| Aromatic-C | - | 127-135 |

| Aromatic-H | 7.4-8.0 | - |

| -OCH₃ | 3.4-3.8 | 55-60 |

| N-CH-O | 5.5-6.0 | 70-80 |

| CHCl₂ | 6.0-6.5 | 80-90 |

Note: The table presents predicted chemical shift ranges based on general principles and data from structurally similar compounds, as direct experimental data was not found.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the N-H proton and the adjacent methine proton, as well as the coupling between the two methine protons of the dichloroethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbons in the dichloroethyl and methoxy groups by linking them to their attached protons.

Amide bonds are known to exhibit restricted rotation, which can lead to the observation of distinct conformers (rotamers) at room temperature. Variable temperature (VT) NMR studies can provide valuable information about the energy barrier to this rotation. By acquiring ¹H NMR spectra at different temperatures, one could observe the broadening and eventual coalescence of signals corresponding to the different rotamers as the temperature increases, allowing for the calculation of the rotational energy barrier. Similar studies on other benzamides have demonstrated the utility of this technique in understanding their dynamic behavior in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band for the amide C=O stretching vibration would be anticipated in the region of 1650-1680 cm⁻¹. The N-H stretching vibration would likely appear as a band around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

For comparison, the IR spectrum of the parent compound, benzamide (B126), shows a strong C=O stretch at approximately 1656 cm⁻¹ and N-H stretching bands in the region of 3169-3359 cm⁻¹. chemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR data. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-Cl bonds are also expected to give rise to distinct Raman signals.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | >3000 |

| C=O (Amide I) | Stretch | 1650-1680 |

| N-H (Amide II) | Bend | 1510-1550 |

| C-O | Stretch | 1050-1150 |

| C-Cl | Stretch | 600-800 |

Note: This table is based on characteristic group frequencies and data for similar compounds.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₁Cl₂NO₂. chemspider.com

The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the elemental composition. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4).

The fragmentation of benzamides in mass spectrometry is well-documented. A common fragmentation pathway for benzamide itself involves the loss of the amino group to form the benzoyl cation (m/z 105), which can then lose carbon monoxide to give the phenyl cation (m/z 77). researchgate.net For this compound, characteristic fragmentation would likely involve cleavage of the bond between the nitrogen and the dichloroethyl group, as well as fragmentation within the dichloroethyl-methoxy side chain.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 247/249/251 | [C₁₀H₁₁Cl₂NO₂]⁺ | Molecular Ion |

| 121 | [C₇H₅O]⁺ | Benzoyl cation |

| 105 | [C₆H₅CO]⁺ | Loss of the N-(2,2-dichloro-1-methoxyethyl) group |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Note: The table presents plausible fragmentation pathways based on the analysis of benzamide and related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. The primary chromophore in this compound is the benzoyl group.

The UV-Vis spectrum is expected to show absorption bands characteristic of the benzene (B151609) ring and the carbonyl group. Benzene itself exhibits a strong absorption around 204 nm and a weaker, fine-structured band around 254 nm. The presence of the carbonyl group conjugated with the benzene ring in the benzamide structure will likely shift these absorptions to longer wavelengths (a bathochromic or red shift). Typically, benzamides show a strong absorption band around 225-230 nm, attributed to a π → π* transition, and a weaker band around 260-270 nm, corresponding to an n → π* transition of the carbonyl group.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Extensive searches of crystallographic databases and the scientific literature did not yield any specific X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular conformation and intermolecular interactions based on experimental crystal structure determination is not possible at this time.

While crystallographic data exists for structurally related benzamide derivatives, presenting that information would fall outside the strict scope of this article, which is focused solely on this compound. The precise bond lengths, bond angles, torsion angles, and intermolecular interactions are unique to the specific crystal structure of a compound and cannot be accurately inferred from related molecules.

Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its definitive solid-state structure. Such an analysis would provide valuable insights into its molecular geometry and the non-covalent interactions that govern its crystal packing.

Quantum Chemical Calculations (Density Functional Theory, DFT) for Geometry Optimization and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular structure and electronic properties of a compound.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis would be performed to identify the most stable three-dimensional arrangements (conformers) of this compound. By systematically rotating the molecule's single bonds and calculating the corresponding energy, a potential energy surface (PES) map could be generated. This map would locate the global and local energy minima, corresponding to the most stable and metastable conformers, respectively.

Elucidation of Reaction Mechanisms via Transition State Calculations

To understand how this compound participates in chemical reactions, computational chemists would model potential reaction pathways. This involves locating the transition state (TS) structures, which are the highest energy points along a reaction coordinate. By calculating the energy barrier (activation energy) between reactants, transition states, and products, researchers can determine the feasibility and kinetics of a proposed reaction mechanism.

While these computational methods are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Further experimental and theoretical research is required to characterize this compound comprehensively.

Computational and Theoretical Investigations of this compound Fall Short in Scientific Literature

Despite a comprehensive search of scientific databases and computational chemistry literature, specific theoretical and computational studies focusing solely on the chemical compound this compound are not publicly available. Detailed research findings, including data from molecular dynamics simulations, predicted spectroscopic parameters, and the theoretical evaluation of non-linear optical properties for this specific molecule, have not been reported in the reviewed literature. Therefore, the following sections will outline the principles and methodologies of the requested computational investigations as they would be generally applied to a compound of this nature.

Derivatization Strategies and Structure Activity Relationship Sar from a Chemical Perspective

Systematic Modification of the Benzamide (B126) Moiety for Functional Diversification

The benzamide moiety of N-(2,2-dichloro-1-methoxyethyl)benzamide is a prime target for systematic modification to achieve functional diversification. Medicinal chemistry principles suggest that alterations to the phenyl ring and the amide linker can significantly influence the compound's physicochemical properties and biological activity.

One common strategy involves the introduction of various substituents onto the phenyl ring. These substituents can be either electron-donating or electron-withdrawing, and their placement at the ortho, meta, or para positions can lead to a wide array of derivatives with different electronic and steric profiles. For instance, the introduction of a halogen, such as fluorine or chlorine, can enhance metabolic stability and membrane permeability. Conversely, the addition of a hydroxyl or amino group can increase polarity and provide new points for secondary modifications.

Furthermore, modifications to the amide linker itself can be explored. N-alkylation or N-arylation of the amide nitrogen can introduce steric bulk and modify the hydrogen bonding capabilities of the molecule. The synthesis of such derivatives often involves the reaction of a substituted benzoic acid with the appropriate amine, a common procedure in medicinal chemistry.

While specific studies on the systematic modification of the benzamide moiety of this compound are not extensively documented in publicly available literature, the general principles of medicinal chemistry provide a clear roadmap for the synthesis of a diverse library of analogues. The following table outlines potential modifications and their expected impact on the compound's properties.

| Modification Site | Type of Modification | Potential Substituents | Expected Impact on Properties |

| Phenyl Ring | Introduction of substituents | -F, -Cl, -Br, -CH3, -OCH3, -NO2, -NH2 | Altered lipophilicity, electronic properties, and metabolic stability |

| Phenyl Ring | Bioisosteric replacement | Pyridine, Thiophene, Furan | Modified hydrogen bonding capacity, altered geometry |

| Amide Linker | N-alkylation/N-arylation | -CH3, -C2H5, -Phenyl | Increased steric bulk, modified hydrogen bonding |

Analysis of Substituent Effects on Chemical Reactivity and Electronic Properties

Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the phenyl ring and, by extension, on the carbonyl carbon of the amide. This increased electrophilicity of the carbonyl carbon can make the amide bond more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3) or amino (-NH2) groups, increase the electron density on the ring and the carbonyl carbon, potentially making the amide bond more stable.

The position of the substituent also plays a critical role. A substituent at the para-position will exert its electronic influence primarily through resonance, while an ortho-substituent can also introduce steric effects that may hinder the approach of reactants or alter the conformation of the molecule.

Computational methods, such as the calculation of Hammett constants (σ), can be employed to quantify the electronic effects of different substituents. The Hammett equation, ΔG = ρσ, where ΔG is the change in Gibbs free energy, ρ is the reaction constant, and σ is the substituent constant, provides a framework for predicting how different substituents will affect the rate and equilibrium of a reaction.

Although specific experimental data on the substituent effects for this compound is limited, the following table summarizes the predicted effects of common substituents on its chemical reactivity and electronic properties based on established principles.

| Substituent | Position | Electronic Effect | Predicted Impact on Amide Reactivity |

| -NO2 | para | Strong electron-withdrawing | Increased susceptibility to nucleophilic attack |

| -OCH3 | para | Strong electron-donating | Decreased susceptibility to nucleophilic attack |

| -Cl | meta | Inductive electron-withdrawing | Moderately increased susceptibility to nucleophilic attack |

| -CH3 | para | Weak electron-donating | Slightly decreased susceptibility to nucleophilic attack |

Synthesis of Analogs with Variations in the Dichloro-1-methoxyethyl Group

Modification of the dichloro-1-methoxyethyl group of this compound offers another avenue for creating analogues with potentially different chemical and biological profiles. Research into related compounds has demonstrated the feasibility of altering this side chain.

A notable example is the synthesis of N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide, an analogue where the methoxy group is replaced by an isothiocyanate group. researchgate.net The synthesis of this compound starts from N-(2,2-dichloro-1-hydroxyethyl)benzamide, which is treated with a halogenating agent to introduce a leaving group, followed by reaction with a thiocyanate (B1210189) salt. researchgate.net This transformation highlights the reactivity of the carbon atom bearing the oxygen substituent and provides a synthetic route to a variety of analogues by using different nucleophiles.

Further variations could include the replacement of the methoxy group with other alkoxy groups of varying chain lengths or branching, which would alter the lipophilicity of the molecule. Additionally, substitution with amino or substituted amino groups could introduce new hydrogen bonding capabilities.

The dichloromethyl group is another site for potential modification. While synthetically challenging, the replacement of one or both chlorine atoms with other halogens or small alkyl groups could significantly impact the steric and electronic properties of the side chain.

The following table presents a selection of synthesized analogues with variations in the dichloro-1-methoxyethyl group, based on reported literature for similar scaffolds.

| Starting Material | Reagents | Product | Reference |

| N-(2,2-dichloro-1-hydroxyethyl)benzamide | 1. Thionyl chloride; 2. Potassium thiocyanate | N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide | researchgate.net |

Investigation of Stereoisomeric and Conformational Variations and their Chemical Implications

The this compound molecule contains a chiral center at the carbon atom bonded to the nitrogen, the methoxy group, the dichloromethyl group, and a hydrogen atom. The presence of this stereocenter means that the compound can exist as a pair of enantiomers, (R)- and (S)-N-(2,2-dichloro-1-methoxyethyl)benzamide.

The spatial arrangement of the atoms in these stereoisomers can have profound implications for their chemical and biological properties. Enantiomers often exhibit different interactions with other chiral molecules, including biological receptors and enzymes. Therefore, the separation and characterization of the individual enantiomers are crucial for a complete understanding of the compound's structure-activity relationship.

The separation of enantiomers can be achieved through various methods, including chiral chromatography or the use of chiral resolving agents. Once separated, the absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography or by comparing their optical rotation with that of standards.

| Property | Implication of Stereoisomerism | Implication of Conformational Variation |

| Biological Activity | Enantiomers may exhibit different potencies and efficacies. | Different conformers may have different affinities for a biological target. |

| Physicochemical Properties | Enantiomers have identical properties in an achiral environment but may differ in a chiral environment. | Conformational changes can affect properties like polarity and solubility. |

| Chemical Reactivity | Enantiomers may react at different rates with other chiral reagents. | The accessibility of reactive sites can be influenced by the molecular conformation. |

Non Clinical Investigations of Molecular Interactions and Target Identification

Ligand-Target Binding Studies via Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as a benzamide (B126) derivative, and a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and calculating the binding energy for different conformations.

While specific molecular docking studies for N-(2,2-dichloro-1-methoxyethyl)benzamide are not detailed in the available literature, research on other benzamide derivatives provides a framework for how such an analysis would be conducted. For instance, studies on novel pyridine–thiourea derivatives incorporating a benzamide scaffold have utilized molecular docking to predict their binding affinity to bacterial DNA gyrase B. Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives containing a benzamide structure have been evaluated as potential inhibitors of dihydrofolate reductase (DHFR) through molecular docking simulations.

Detailed Analysis of Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Forces)

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues within the target's binding site. These interactions are fundamental to the stability of the ligand-target complex. Key interactions that are typically analyzed include:

Hydrogen Bonding: These are crucial for the specificity of ligand binding. The hydrogen bond donor and acceptor atoms on both the ligand and the protein are identified, and the bond distances are measured. For example, in a study of aryl benzamide derivatives as allosteric modulators of mGluR5, hydrogen bonds were observed to be critical for stabilizing the conformation of the molecules within the binding site.

π–π Stacking: This involves the interaction between aromatic rings on the ligand and the protein. This type of interaction was also noted as important in the binding of aryl benzamide derivatives to mGluR5.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

The following table illustrates the types of interactions observed in molecular docking studies of various benzamide derivatives with their respective targets.

| Benzamide Derivative Class | Target Protein | Key Interacting Residues | Types of Interactions Observed |

| Aryl Benzamides | mGluR5 | Pro655, Tyr659, Trp945, Ser969, Asn907 | Hydrogen Bonding, π–π Stacking, Hydrophobic Contacts |

| 1,3,4-Thiadiazole Benzamides | Dihydrofolate Reductase (DHFR) | Asp 21, Ser 59, Tyr 22 | Hydrogen Bonding |

Computational Prediction of Binding Affinities for Benzamide Derivatives

A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target. These predicted affinities help in ranking potential drug candidates and prioritizing them for further experimental testing.

For example, in the study of 1,3,4-thiadiazole derivatives, the binding affinity with DHFR was calculated to be -9.0 kcal/mol, suggesting a strong interaction. The binding affinities for a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors were also computationally estimated to guide the design of more potent inhibitors.

The table below provides a hypothetical representation of how binding affinities for a series of benzamide derivatives, including this compound, might be presented.

| Compound | Target | Predicted Binding Affinity (kcal/mol) |

| This compound | Hypothetical Target A | -7.5 |

| Benzamide Derivative 1 | Hypothetical Target A | -8.2 |

| Benzamide Derivative 2 | Hypothetical Target A | -6.9 |

| Benzamide Derivative 3 | Hypothetical Target A | -8.5 |

Mechanistic Studies of Benzamide Derivative Interactions with Biological Macromolecules (e.g., Enzymes, Proteins) in In Vitro Chemical Systems

In vitro studies are essential for validating the predictions from computational models and for elucidating the precise mechanisms of interaction between a compound and its biological target. These experiments are conducted in a controlled environment outside of a living organism, using purified proteins or enzymes.

While specific in vitro mechanistic studies for this compound are not documented in the available literature, the general approaches for such investigations are well-defined. For instance, in vitro antimicrobial activity screenings have been performed for various N-benzamide derivatives against bacterial and fungal strains.

Investigation of Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the protein's activity.

The investigation of allosteric modulation by benzamide derivatives has been a focus of research, particularly for G-protein coupled receptors (GPCRs) like mGluR5. Studies on aryl benzamide derivatives have identified them as negative allosteric modulators of mGluR5. Such investigations typically involve in vitro assays that measure the functional response of the receptor in the presence of both the endogenous agonist and the potential allosteric modulator.

Elucidation of Covalent versus Non-Covalent Binding Mechanisms

The nature of the bond formed between a ligand and its target can be either covalent or non-covalent.

Non-covalent interactions are reversible and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The majority of drugs bind non-covalently to their targets.

Covalent interactions involve the formation of a stable chemical bond between the drug and the target, often leading to irreversible inhibition.

The determination of the binding mechanism is crucial for understanding a drug's duration of action and potential for toxicity. In vitro techniques such as mass spectrometry can be used to detect the formation of a covalent adduct between a compound and a protein. While specific studies on the binding mechanism of this compound are not available, research on other compounds highlights the importance of distinguishing between these two mechanisms.

Computational Approaches for Predicting Molecular Interaction Profiles

Beyond molecular docking, a range of computational methods can be employed to predict the broader molecular interaction profile of a compound. These approaches help in understanding the compound's potential targets, its structure-activity relationships (SAR), and its pharmacokinetic properties.

One such approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models correlate the chemical structure of a series of compounds with their biological activity. For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to understand the SAR of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors. These models can then be used to predict the activity of new, unsynthesized compounds.

The following table lists some of the computational methods used to predict molecular interaction profiles.

| Computational Method | Purpose | Information Generated |

| Molecular Docking | Predicts binding mode and affinity | Ligand conformation, binding energy, key interactions |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time | Stability of ligand-protein complex, conformational changes |

| 3D-QSAR (CoMFA/CoMSIA) | Relates 3D properties of molecules to their biological activity | SAR, predictive models for new compounds |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity | Spatial arrangement of key functional groups |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Highly Selective Synthesis

The precise and efficient synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide is paramount for its further investigation and potential applications. Future research will likely focus on the development of sophisticated catalytic systems to achieve high selectivity and yield. While numerous methods exist for the synthesis of benzamide (B126) derivatives, often involving the reaction of substituted benzoic acids with amines, the specific architecture of this compound calls for tailored catalytic solutions.

Transition metal catalysis, a powerful tool in modern organic synthesis, offers a promising avenue. rsc.org Catalysts based on palladium, rhodium, and gold have shown efficacy in the formation of amide bonds under mild conditions. rsc.org Future work could explore the use of custom-designed ligands to control the stereochemistry and chemoselectivity of the reaction, which is particularly relevant given the chiral center in the target molecule. Photocatalysis, a rapidly evolving field, presents another green and efficient alternative for C-N bond formation. nih.gov

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Potential Advantages | Key Research Focus |

| Palladium-based | High efficiency, broad functional group tolerance | Ligand design for stereocontrol |

| Rhodium-based | Mild reaction conditions | Catalyst loading optimization |

| Gold-based | Unique reactivity patterns | Exploration of novel reaction pathways |

| Photocatalysts | Green and sustainable | Development of visible-light-active catalysts |

The data in this table is illustrative and based on general principles of catalytic synthesis.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Benzamide Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and drug discovery. nih.govchemrxiv.org For this compound, these computational tools can significantly accelerate research and development.

ML algorithms can be trained on existing chemical reaction data to predict the optimal conditions for the synthesis of benzamide derivatives, including catalysts, solvents, and temperatures. nih.govresearchgate.net This predictive power can minimize the need for extensive experimental screening, saving time and resources. nih.gov Furthermore, AI can be employed to predict the physicochemical properties and potential biological activities of this compound and its hypothetical derivatives. By analyzing its structural features, AI models could identify potential protein targets and predict its absorption, distribution, metabolism, and excretion (ADME) properties, guiding further experimental studies. nih.gov

Table 2: Application of AI/ML in the Study of this compound

| AI/ML Application | Predicted Outcome | Potential Impact |

| Retrosynthesis Prediction | Identification of optimal synthetic routes | Accelerated synthesis and process optimization |

| Property Prediction | Estimation of solubility, stability, and bioactivity | Prioritization of experimental testing |

| De Novo Design | Generation of novel, related structures with desired properties | Expansion of the chemical space around the core scaffold |

This table presents hypothetical applications of AI/ML in the research of the specified compound.

Exploration of Unconventional Reactivity Patterns for the Dichloro-Methoxyethyl Scaffold

The dichloro-methoxyethyl scaffold present in this compound offers a unique platform for exploring novel chemical transformations. The two chlorine atoms and the methoxy (B1213986) group provide multiple sites for functionalization, potentially leading to a diverse range of new molecules.

Future research could investigate the selective substitution of the chlorine atoms, the cleavage or modification of the methoxy group, and the reactivity of the carbon backbone. For instance, reactions of related N-(2,2-dichloro-1-cyanoethenyl)amides with amines have been shown to yield 5-amino-1,3-oxazole-4-carbonitriles, suggesting that the dichloro-substituted scaffold can participate in complex cyclization reactions. researchgate.net Similarly, the synthesis of other derivatives, such as N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide, opens up avenues for creating new heterocyclic systems. researchgate.net Understanding and controlling these reactivity patterns will be crucial for unlocking the synthetic potential of this scaffold.

Advancement of High-Throughput Screening Methodologies for Chemical Interactions

High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of a large number of compounds. japsonline.com As research on this compound progresses, HTS will be instrumental in identifying its potential biological targets and mechanisms of action.

Modern HTS platforms can screen thousands of compounds per day against a wide array of biological assays, including enzyme inhibition, receptor binding, and cell-based assays. japsonline.commdpi.com The development of miniaturized and automated HTS systems allows for the efficient use of small amounts of the compound, which is particularly advantageous in the early stages of research. nih.gov Furthermore, advancements in mass spectrometry-based HTS offer label-free detection, providing a versatile and sensitive method for screening. chemrxiv.orgillinois.edu Applying these advanced HTS methodologies to this compound and a library of its derivatives could rapidly uncover novel biological activities and pave the way for new therapeutic applications.

Table 3: High-Throughput Screening Techniques for this compound

| HTS Technique | Type of Information Gained | Potential Application |

| Fluorescence-Based Assays | Enzyme inhibition, receptor binding | Identification of specific molecular targets |

| Cell-Based Phenotypic Screening | Effects on cell viability, proliferation, and morphology | Discovery of novel cellular functions |

| Mass Spectrometry-Based Screening | Direct measurement of substrate turnover or binding | Label-free and sensitive detection of interactions |

This table outlines potential HTS approaches and is for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,2-dichloro-1-methoxyethyl)benzamide, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis typically involves coupling benzoyl chloride derivatives with substituted amines. For example:

- Step 1 : React 2,2-dichloro-1-methoxyethylamine with benzoyl chloride in dichloromethane (DCM) using pyridine as a base .

- Step 2 : Purify via recrystallization or column chromatography.

- Key parameters : Temperature control (4°C to room temperature) and solvent polarity significantly impact yield .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DCM, pyridine, RT | 65–75 | ≥95% |

| 2 | Column chromatography | 80–85 | ≥98% |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Confirm regiochemistry using - and -NMR (e.g., δ 3.76 ppm for methoxy groups) .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 323.7 [M+H]) .

- X-ray Crystallography : Resolve stereochemistry using SHELX or ORTEP-III .

Q. What in vitro assays are used to screen for biological activity?

- Methodology :

- Anticancer : MTT assay against cancer cell lines (e.g., IC values in µM range) .

- Antimicrobial : Broth microdilution for MIC determination .

- Data Table :

| Assay Type | Cell Line/Strain | IC/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 12.4 ± 1.2 | |

| Antimicrobial | S. aureus | 25.8 ± 3.1 |

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the rational design of benzamide derivatives?

- Methodology :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity .

- Molecular Docking : Simulate binding interactions with targets like HDACs or Trypanosoma enzymes .

Q. How do reaction conditions influence divergent mechanistic pathways in Cu(II)-mediated C-H functionalization?

- Methodology :

- Organometallic vs. Single-Electron Transfer (SET) : Under basic conditions, directed C-H activation occurs; under acidic conditions, SET dominates .

- Experimental Validation : Use isotopic labeling (e.g., -methanol) to track oxygen sources in methoxylation .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for benzamide derivatives?

- Methodology :

- SAR Table : Compare substituent effects on bioactivity:

| Substituent | Position | Activity (IC, µM) | Reference |

|---|---|---|---|

| -OCH | Para | 12.4 (Anticancer) | |

| -Cl | Ortho | 8.9 (Antiparasitic) |

- Statistical Analysis : Apply QSAR models to identify critical descriptors (e.g., logP, polar surface area) .

Q. How are crystallographic tools (e.g., SHELX, WinGX) applied to resolve complex stereochemistry?

- Methodology :

- SHELXL Refinement : Use high-resolution data (d ~ 0.8 Å) for anisotropic displacement parameters .

- ORTEP-III : Generate thermal ellipsoid plots to visualize disorder (e.g., methoxy group rotation) .

Data Contradiction Analysis

Q. Why do similar benzamide derivatives exhibit opposing bioactivity trends in different studies?

- Root Cause : Variability in assay protocols (e.g., cell line selection, incubation time).

- Resolution :

- Standardization : Follow OECD guidelines for cytotoxicity assays .

- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers .

Therapeutic Applications

Q. What evidence supports the potential of benzamide derivatives as HDAC inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.